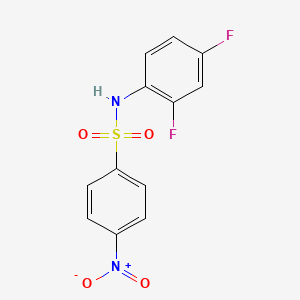

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide

Description

N-(2,4-Difluorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-difluorophenylamine group linked to a 4-nitrobenzenesulfonyl moiety. Its structure combines electron-withdrawing nitro and fluorine groups, which influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C12H8F2N2O4S |

|---|---|

Molecular Weight |

314.27 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H8F2N2O4S/c13-8-1-6-12(11(14)7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |

InChI Key |

AJHRKNXUMHRVRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,4-difluoroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of N-(2,4-difluorophenyl)-4-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide () shares the same sulfonyl-nitro backbone but replaces the 2,4-difluorophenyl group with a 2-chlorophenyl group. Key differences include:

- Crystallinity: While crystallinity data for the difluoro compound is unavailable, the chloro analog forms stable crystals after recrystallization from ethanol, suggesting fluorine’s smaller size may reduce packing efficiency compared to chlorine .

Sulfonamide vs. Benzamide Scaffolds

N-(2,4-Difluorophenyl)-2-fluorobenzamide () replaces the sulfonamide group with a benzamide. Structural and functional contrasts include:

- Hydrogen Bonding : The sulfonamide’s SO₂NH group participates in stronger hydrogen bonds (e.g., N-H···O/S interactions) compared to the benzamide’s CONH group. In the benzamide analog, a 1D hydrogen-bonded chain forms via N-H···O interactions, whereas sulfonamides often exhibit layered networks due to additional S=O hydrogen-bond acceptors .

- Planarity : The benzamide’s aromatic rings are nearly coplanar (dihedral angle: 0.7°), while sulfonamides like the target compound likely exhibit greater torsional flexibility due to the sulfonyl group’s tetrahedral geometry .

Bis-Sulfonamide Derivatives

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () features two sulfonyl groups, unlike the mono-sulfonamide target compound. Key distinctions:

- Synthetic Pathway: The bis-sulfonamide forms unexpectedly during attempted mono-sulfonylation, highlighting the reactivity of secondary amines toward sulfonyl chlorides. This contrasts with the target compound’s straightforward synthesis from a primary amine .

- Steric Effects : The bis-sulfonamide’s bulky substituents (e.g., 2,3-dimethylphenyl) hinder molecular packing, whereas the target compound’s smaller 2,4-difluorophenyl group may favor denser crystal lattices .

Physicochemical and Spectroscopic Data Comparison

Biological Activity

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, potentially improving its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H10F2N2O4S |

| Molecular Weight | 320.28 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria, which is crucial for their growth and replication.

- Anti-inflammatory Activity : Similar sulfonamides have shown promise in modulating inflammatory pathways, potentially serving as anti-inflammatory agents .

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may interfere with cellular signaling pathways involved in cancer progression.

Antibacterial Activity

A study evaluating the antibacterial efficacy of various sulfonamides, including this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the fluorine substituents can significantly affect the biological activity of sulfonamide derivatives. For instance, increasing the number of fluorine atoms or altering their positions on the aromatic ring has been shown to enhance antibacterial potency and selectivity .

In Vivo Studies

In vivo studies using animal models have further elucidated the therapeutic potential of this compound. In a mouse model of bacterial infection, treatment with this compound resulted in reduced bacterial load and improved survival rates compared to untreated controls. These findings underscore its potential as a novel therapeutic agent for treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.